5-O-(E)-p-Coumaroylquinic acid

Descripción

trans-5-O-(4-coumaroyl)-D-quinic acid has been reported in Prunus cerasus, Prunus persica, and other organisms with data available.

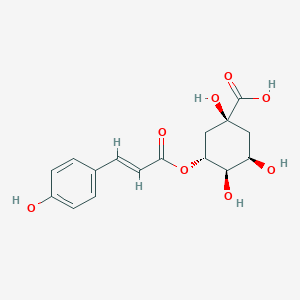

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRSEYFENKXDIS-OTCYKTEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-30-5, 5746-55-4 | |

| Record name | P-Coumaroylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Coumaroylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-P-COUMAROYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4BU5688G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to trans-5-O-(4-coumaroyl)-D-quinic Acid: Natural Occurrence, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-5-O-(4-coumaroyl)-D-quinic acid, a notable member of the hydroxycinnamic acid ester family, is a naturally occurring phenolic compound distributed across a diverse range of plant species. This technical guide provides a comprehensive overview of its natural sources, quantitative distribution, and significant biological activities. Drawing from an extensive review of scientific literature, this document details established experimental protocols for the isolation, identification, and quantification of this compound. Furthermore, it elucidates the key signaling pathways associated with its antioxidant and anti-inflammatory properties, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development. Data is presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the compound's scientific landscape.

Introduction

trans-5-O-(4-coumaroyl)-D-quinic acid, also referred to as 5-p-coumaroylquinic acid, is a cinnamate ester formed from the condensation of p-coumaric acid and quinic acid. As a secondary metabolite in plants, it plays a role in defense mechanisms and contributes to the sensory characteristics of various fruits and vegetables. Its chemical structure, featuring both a quinic acid moiety and a p-coumaroyl group, underpins its notable biological activities, including antioxidant and anti-inflammatory effects. This guide serves as a technical resource, consolidating current knowledge on its natural distribution and methodologies for its study.

Natural Sources and Distribution

trans-5-O-(4-coumaroyl)-D-quinic acid has been identified in a variety of plant families, highlighting its widespread occurrence in the plant kingdom.

Food Sources

The compound is present in numerous edible plants, contributing to their nutritional and organoleptic profiles. Notable dietary sources include:

-

Fruits: Highbush blueberries (Vaccinium corymbosum), sweet cherries (Prunus avium), peaches (Prunus persica), and immature pears (Pyrus pyrifolia) are significant sources.[1]

-

Vegetables: It has been reported in carrots (Daucus carota) and chicory (Cichorium intybus).

Medicinal Plants

Several plants with traditional medicinal uses contain trans-5-O-(4-coumaroyl)-D-quinic acid, which may contribute to their therapeutic properties. One such example is Tribulus terrestris.

Quantitative Distribution

The concentration of trans-5-O-(4-coumaroyl)-D-quinic acid varies significantly among different plant species and even between cultivars and developmental stages of the same plant. The following tables summarize the available quantitative data.

Table 1: Concentration of trans-5-O-(4-coumaroyl)-D-quinic Acid in Selected Food Sources

| Food Source | Plant Part | Concentration (mg/100g FW) | Reference |

| Highbush Blueberry (Vaccinium corymbosum) | Fruit | 0.20 - 0.51 | Phenol-Explorer |

| Immature Pear (Pyrus pyrifolia Nakai cv. Chuhwangbae) | Fruit | Not explicitly quantified, but isolated as a major compound | Lee et al., 2013[1] |

Table 2: Reported Presence of trans-5-O-(4-coumaroyl)-D-quinic Acid in Various Plant Species

| Plant Species | Family | Reference |

| Prunus cerasus (Sour Cherry) | Rosaceae | PubChem |

| Prunus persica (Peach) | Rosaceae | PubChem |

| Cichorium intybus (Chicory) | Asteraceae | OSADHI |

| Tribulus terrestris | Zygophyllaceae | |

| Daucus carota (Carrot) | Apiaceae |

Experimental Protocols

The isolation, identification, and quantification of trans-5-O-(4-coumaroyl)-D-quinic acid rely on a combination of chromatographic and spectroscopic techniques.

Extraction and Isolation

A general protocol for the extraction and isolation of coumaroyl quinic acid derivatives from plant material is outlined below, based on methodologies reported in the literature.[1]

Protocol 3.1.1: Extraction and Fractionation

-

Sample Preparation: Lyophilize fresh plant material and grind into a fine powder.

-

Extraction: Extract the powdered material with 70% methanol (v/v) in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract to separate the supernatant from the solid residue.

-

Repeat Extraction: Re-extract the residue with the same solvent to ensure exhaustive extraction.

-

Combine Supernatants: Pool the supernatants from both extractions.

-

Column Chromatography: Apply the combined extract to an Amberlite XAD-2 column for initial fractionation.

-

Further Purification: Subject the fractions containing the target compound to further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Identification and Structural Elucidation

The identification of trans-5-O-(4-coumaroyl)-D-quinic acid is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 3.2.1: Spectroscopic Analysis

-

NMR Spectroscopy:

-

Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure.

-

¹H-NMR (in CD₃OD): Characteristic signals include those for the p-coumaroyl moiety (aromatic protons and trans-olefinic protons) and the quinic acid moiety. For 5-O-trans-p-coumaroyl quinic acid, the following shifts have been reported: δ 7.55 (2H, d, J=8.5 Hz, H-2', 6'), 6.81 (2H, d, J=8.5 Hz, H-3', 5'), 7.62 (1H, d, J=16.0 Hz, H-7'), 6.33 (1H, d, J=16.0 Hz, H-8'), 5.35 (1H, m, H-5), 4.17 (1H, m, H-3), 3.86 (1H, dd, J=8.0, 3.0 Hz, H-4), 2.20 (2H, m, H-6), 2.10 (2H, m, H-2).[1]

-

¹³C-NMR (in CD₃OD): Signals corresponding to the carbonyl, aromatic, olefinic, and aliphatic carbons of the molecule.

-

-

Mass Spectrometry:

-

Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight. The [M+H]⁺ ion for 5-O-trans-p-coumaroyl quinic acid is observed at m/z 339.0.[1]

-

Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

-

Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) are the most common methods for the quantification of trans-5-O-(4-coumaroyl)-D-quinic acid in plant extracts.

Protocol 3.3.1: HPLC-DAD Quantification

-

Chromatographic System: An HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient of two solvents, typically water with a small percentage of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B.

-

Detection: Monitor the elution at the maximum absorbance wavelength for p-coumaroyl derivatives, which is around 310-325 nm.

-

Quantification: Prepare a calibration curve using a pure standard of trans-5-O-(4-coumaroyl)-D-quinic acid. The concentration in the sample is determined by comparing its peak area with the calibration curve.

Biological Activities and Signaling Pathways

While research on the specific signaling pathways of trans-5-O-(4-coumaroyl)-D-quinic acid is ongoing, studies on its constituent, p-coumaric acid, and related coumaroylquinic acids provide strong indications of its biological mechanisms. The primary activities reported are antioxidant and anti-inflammatory.

Antioxidant Activity

The phenolic hydroxyl group in the p-coumaroyl moiety is a key contributor to the antioxidant properties of the molecule, enabling it to scavenge free radicals.

Anti-inflammatory Activity

The anti-inflammatory effects of p-coumaric acid, and by extension its quinic acid esters, are believed to be mediated through the modulation of key inflammatory signaling pathways.

-

NF-κB Signaling Pathway: p-Coumaric acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3] This inhibition is thought to occur through the suppression of IκB phosphorylation.[2]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is another target. p-Coumaric acid has been observed to suppress the phosphorylation of ERK1/2, thereby downregulating inflammatory responses.[2][3]

The following diagram illustrates the proposed anti-inflammatory signaling pathway.

Caption: Proposed anti-inflammatory mechanism of trans-5-O-(4-coumaroyl)-D-quinic acid.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the extraction, quantification, and biological activity assessment of trans-5-O-(4-coumaroyl)-D-quinic acid from a plant source.

Caption: General experimental workflow for studying trans-5-O-(4-coumaroyl)-D-quinic acid.

Conclusion and Future Directions

trans-5-O-(4-coumaroyl)-D-quinic acid is a widely distributed natural product with demonstrated potential for influencing key biological pathways related to inflammation and oxidative stress. This guide has synthesized the current knowledge on its natural sources, analytical methodologies, and proposed mechanisms of action.

Future research should focus on:

-

Expanding Quantitative Data: A broader quantitative survey across a more extensive range of plant species is necessary to fully understand its distribution and dietary intake.

-

Elucidating Specific Signaling Pathways: While inferences can be drawn from related compounds, direct investigation into the signaling pathways modulated by trans-5-O-(4-coumaroyl)-D-quinic acid is crucial.

-

In Vivo Studies: Translating the in vitro findings into in vivo models is essential to validate its therapeutic potential for inflammatory and oxidative stress-related conditions.

This document provides a solid foundation for researchers and professionals to advance the scientific understanding and potential applications of this promising natural compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of trans-5-O-p-Coumaroylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: trans-5-O-p-Coumaroylquinic acid, a naturally occurring phenolic compound, is gaining significant attention within the scientific community for its diverse and promising biological activities. As a derivative of quinic acid and p-coumaric acid, it belongs to the class of hydroxycinnamates, which are widely recognized for their health-promoting properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of trans-5-O-p-coumaroylquinic acid, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data, and visual representations of the key signaling pathways implicated in its mechanism of action.

Antioxidant Activity

trans-5-O-p-Coumaroylquinic acid exhibits notable antioxidant properties, primarily attributed to its ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key pathological factor in numerous chronic diseases.

Quantitative Data for Antioxidant Activity

While specific IC50 values for trans-5-O-p-coumaroylquinic acid are not extensively reported, studies on related compounds and plant extracts rich in this molecule provide strong evidence of its antioxidant potential. One study reported the DPPH free radical scavenging activity of 5-p-trans-coumaroylquinic acid, although a specific IC50 value was not provided in the available abstract. For comparative purposes, data on the closely related p-coumaric acid are included.

| Compound | Assay | IC50 Value | Reference Compound | Reference IC50 |

| 5-p-trans-coumaroylquinic acid | DPPH Radical Scavenging | Not explicitly stated in abstract | Ascorbic Acid | Not explicitly stated |

| p-Coumaric Acid | DPPH Radical Scavenging | Variable (depends on study) | Ascorbic Acid/Trolox | Variable |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

trans-5-O-p-Coumaroylquinic acid

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound and Control: Prepare a stock solution of trans-5-O-p-coumaroylquinic acid in methanol. A series of dilutions should be prepared to determine the IC50 value. Prepare similar dilutions of ascorbic acid as a positive control.

-

Assay:

-

To each well of a 96-well microplate, add 100 µL of the test compound or control solution at various concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] * 100

Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow for DPPH Assay

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anti-inflammatory Activity

trans-5-O-p-Coumaroylquinic acid is emerging as a potential anti-inflammatory agent. Its mechanism of action is thought to involve the modulation of key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

Direct quantitative data for the anti-inflammatory activity of pure trans-5-O-p-coumaroylquinic acid is limited in the currently available literature. However, studies on plant extracts containing this compound and on its aglycone, p-coumaric acid, demonstrate significant anti-inflammatory effects.

| Compound/Extract | Cell Line | Assay | IC50 Value |

| Ilex pubescens extract (contains coumaroylquinic acids) | Not specified | Not specified | Not specified |

| Helianthus tuberosus leaves extract (contains coumaroylquinic acids) | RAW 264.7 | NO Production Inhibition | Not specified for pure compound |

| p-Coumaric acid | RAW 264.7 | NO Production Inhibition | Variable (depends on study) |

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes a standard in vitro assay to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

trans-5-O-p-Coumaroylquinic acid

-

Griess Reagent (for NO measurement)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of trans-5-O-p-coumaroylquinic acid for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a blank (no cells).

-

-

Nitric Oxide Measurement:

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-treated positive control. The IC50 value is then determined.

Signaling Pathway: NF-κB Inhibition

A plausible mechanism for the anti-inflammatory activity of trans-5-O-p-coumaroylquinic acid involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

Preliminary evidence suggests that trans-5-O-p-coumaroylquinic acid may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. These effects are likely linked to its antioxidant and anti-inflammatory activities, which can mitigate neuronal damage caused by oxidative stress and inflammation.

Quantitative Data for Neuroprotective Effects

| Compound | Cell Line | Insult | Endpoint | Result |

| p-Coumaric acid | Various | Oxidative stress, excitotoxicity | Cell viability, apoptosis | Protective effects observed |

| Caffeoylquinic acid derivatives | SH-SY5Y | Oxidative stress | Cell viability, apoptosis | Protective effects observed |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a general method for assessing the neuroprotective effects of a compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-hydroxydopamine)

-

trans-5-O-p-Coumaroylquinic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well plate at an appropriate density and allow them to attach.

-

Treatment:

-

Pre-treat the cells with various concentrations of trans-5-O-p-coumaroylquinic acid for a specified period (e.g., 24 hours).

-

Induce neuronal damage by exposing the cells to a neurotoxin such as H₂O₂ for a defined duration.

-

-

Cell Viability Assessment (MTT Assay):

-

After the treatment period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals are formed.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated) cells. The EC50 value (the concentration of the compound that provides 50% of the maximum protective effect) can be calculated.

Signaling Pathway: Keap1-Nrf2 Activation

A potential mechanism underlying the neuroprotective effects of trans-5-O-p-coumaroylquinic acid is the activation of the Keap1-Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby enhancing cellular defense against oxidative stress.

Caption: Proposed activation of the Keap1-Nrf2 antioxidant response pathway.

Conclusion and Future Directions

trans-5-O-p-Coumaroylquinic acid demonstrates significant potential as a bioactive compound with antioxidant, anti-inflammatory, and neuroprotective properties. While current research provides a solid foundation for its therapeutic promise, further investigation is warranted. Future studies should focus on:

-

Elucidating precise IC50 and EC50 values for its various biological activities to enable robust quantitative comparisons.

-

In-depth mechanistic studies to confirm its direct effects on signaling pathways such as NF-κB and Nrf2 using techniques like Western blotting and reporter gene assays.

-

In vivo studies to validate the in vitro findings and to assess the bioavailability, pharmacokinetics, and safety profile of trans-5-O-p-coumaroylquinic acid.

The continued exploration of this promising natural compound holds the potential to unlock new therapeutic strategies for a range of human diseases underpinned by oxidative stress and inflammation.

The Pivotal Role of trans-5-O-(4-coumaroyl)-D-quinic Acid in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-5-O-(4-coumaroyl)-D-quinic acid, a hydroxycinnamic acid ester, occupies a central and critical junction in plant secondary metabolism. Positioned at the crossroads of the shikimate and phenylpropanoid pathways, it serves as a key intermediate in the biosynthesis of a vast array of phenolic compounds, most notably chlorogenic acid. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and physiological significance of trans-5-O-(4-coumaroyl)-D-quinic acid. It details the enzymatic processes governing its formation and conversion, summarizes quantitative data on its occurrence, and provides comprehensive experimental protocols for its analysis. Furthermore, this guide illustrates the intricate signaling pathways in which this molecule participates, particularly in the context of plant defense against biotic and abiotic stresses, offering valuable insights for researchers in plant biology, natural product chemistry, and drug discovery.

Introduction

Plants produce a remarkable diversity of secondary metabolites that are crucial for their interaction with the environment. Among these, phenolic compounds, synthesized primarily through the phenylpropanoid pathway, play fundamental roles in growth, development, and defense. trans-5-O-(4-coumaroyl)-D-quinic acid (pCQA) is a key metabolic intermediate, formed by the esterification of p-coumaric acid and quinic acid. Its strategic position makes it a crucial precursor for the biosynthesis of chlorogenic acid (CGA), a widely distributed and biologically active phenolic compound in the plant kingdom. The synthesis of pCQA is a tightly regulated process, and its subsequent metabolic conversions are pivotal in determining the flux of carbon into various branches of the phenylpropanoid pathway, leading to the production of lignin, flavonoids, and other defense-related compounds. Understanding the metabolism of pCQA is therefore essential for elucidating the biochemical networks that govern plant chemical defense and for the potential metabolic engineering of crops with enhanced resistance and nutritional value.

Biosynthesis and Metabolic Fate

The formation of trans-5-O-(4-coumaroyl)-D-quinic acid is a key step that channels products from the general phenylpropanoid pathway into specific downstream metabolic routes.

The Phenylpropanoid Pathway and the Genesis of pCQA

The biosynthesis of pCQA begins with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[1]

The crucial esterification step is catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) , which transfers the p-coumaroyl group from p-coumaroyl-CoA to the 5-hydroxyl group of quinic acid, yielding trans-5-O-(4-coumaroyl)-D-quinic acid.[2][3] This reaction is particularly prominent in Solanaceae species like tomato and potato.[2][4] Another related enzyme, hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT) , preferentially uses shikimate as an acyl acceptor but can also utilize quinate, albeit with lower efficiency in some species.[1][3]

Conversion to Chlorogenic Acid and Other Metabolites

Once formed, trans-5-O-(4-coumaroyl)-D-quinic acid is the direct precursor to chlorogenic acid (5-O-caffeoylquinic acid). This conversion is mediated by the enzyme p-coumaroyl quinate 3'-hydroxylase (C3'H) , a cytochrome P450-dependent monooxygenase, which hydroxylates the p-coumaroyl moiety at the 3' position.[2]

The metabolic fate of pCQA is a critical branch point. It can be channeled towards the synthesis of chlorogenic acid, which possesses antioxidant and defense-related properties, or it can be an intermediate in pathways leading to other phenolic compounds. The relative activities of HQT/HCT and C3'H, as well as the availability of their respective substrates, dictate the metabolic flux through this pathway.

Quantitative Data

The concentration of coumaroylquinic acid isomers varies significantly among different plant species and tissues, reflecting their diverse physiological roles. While specific quantitative data for the trans-5-O isomer is not always differentiated from other isomers in all studies, the following tables provide an overview of the levels of related compounds in various plants.

Table 1: Concentration of p-Coumaroylquinic Acid Isomers in Various Plant Tissues

| Plant Species | Tissue | Isomer | Concentration (mg/g dry weight) | Reference |

| Aesculus glabra | Leaves | 3-O-p-Coumaroylquinic acid | 3.70 ± 0.03 | [5] |

| Aesculus parviflora | Leaves | 3-O-p-Coumaroylquinic acid | 0.43 ± 0.00 | [5] |

Table 2: Kinetic Parameters of Hydroxycinnamoyl-CoA Acyltransferases

| Enzyme | Source Organism | Substrates | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| PpHCT | Physcomitrella patens | p-coumaroyl-CoA | 0.06 | - | - | [1] |

| Quinate | 9.4 | 3.5 | 0.37 | [1] | ||

| Shikimate | 0.22 | 5.1 | 23.2 | [1] |

Role in Plant Defense

trans-5-O-(4-coumaroyl)-D-quinic acid and its derivatives are integral components of the plant's defense arsenal against a wide range of biotic and abiotic stresses.

Defense Against Pathogens

Phenolic compounds, including coumaroylquinic acids and their downstream products like chlorogenic acid, act as phytoalexins and phytoanticipins, accumulating at the sites of pathogen infection.[6] They can inhibit pathogen growth through various mechanisms, including the disruption of cell membranes, inactivation of enzymes, and deprivation of essential metal ions. The upregulation of genes involved in the phenylpropanoid pathway, including those responsible for pCQA biosynthesis, is a common response to pathogen attack.[7] In tomato plants, for instance, elevated levels of chlorogenic acids have been shown to confer increased resistance to microbial pathogens.[3]

Defense Against Herbivores

The accumulation of phenolic compounds can deter feeding by insect herbivores.[8][9] These compounds can act as antifeedants, reducing the palatability of plant tissues, or as toxins that interfere with the insect's digestion and development.[9][10] The synthesis of pCQA and other phenylpropanoids is often induced upon herbivore attack, forming part of the plant's induced defense response.

Response to Abiotic Stress

The phenylpropanoid pathway is also activated in response to various abiotic stresses, such as UV radiation and nutrient deficiency.[7] Coumaroylquinic acids and their derivatives can act as potent antioxidants, scavenging reactive oxygen species (ROS) that are produced under stress conditions and cause cellular damage. Furthermore, their ability to absorb UV radiation provides a protective screen for the plant's photosynthetic machinery.[3]

Experimental Protocols

Extraction and Quantification of trans-5-O-(4-coumaroyl)-D-quinic Acid by HPLC

This protocol is adapted from methods described for the analysis of phenolic acids in plant materials.[11][12][13]

1. Plant Material Preparation:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to dryness and grind to a fine powder.

-

Store the dried powder at -80°C until extraction.

2. Extraction:

-

Accurately weigh approximately 100 mg of the dried plant powder into a microcentrifuge tube.

-

Add 1.5 mL of 80% (v/v) methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 x g for 15 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1.5 mL of 80% methanol.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Sample Preparation for HPLC:

-

Re-dissolve the dried extract in 500 µL of 50% (v/v) methanol.

-

Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

4. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-40% B (linear gradient)

-

25-30 min: 40-100% B (linear gradient)

-

30-35 min: 100% B (isocratic)

-

35-40 min: 100-10% B (linear gradient)

-

40-45 min: 10% B (isocratic)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 310 nm.

-

Quantification: Prepare a standard curve using an authentic standard of trans-5-O-(4-coumaroyl)-D-quinic acid.

Enzymatic Assay for Hydroxycinnamoyl-CoA:quinate Hydroxycinnamoyltransferase (HQT)

This protocol is based on general procedures for acyltransferase assays.[1][14][15]

1. Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

-

Substrates:

-

p-coumaroyl-CoA solution (10 mM stock in water).

-

Quinic acid solution (100 mM stock in water).

-

-

Enzyme: Purified recombinant HQT or a crude protein extract from plant tissue.

-

Stop Solution: 20% (v/v) formic acid.

2. Assay Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

85 µL Assay Buffer

-

5 µL p-coumaroyl-CoA solution (final concentration 0.5 mM)

-

5 µL Quinic acid solution (final concentration 5 mM)

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of the enzyme solution.

-

Incubate the reaction at 30°C for a specific time period (e.g., 15-60 minutes, depending on enzyme activity).

-

Stop the reaction by adding 10 µL of the Stop Solution.

-

Centrifuge at 13,000 x g for 10 minutes to pellet any precipitated protein.

3. Product Analysis:

-

Analyze the supernatant by HPLC as described in section 5.1 to quantify the formation of trans-5-O-(4-coumaroyl)-D-quinic acid.

-

The enzyme activity can be calculated based on the amount of product formed per unit time per amount of protein.

Visualizations of Pathways and Workflows

Metabolic Pathway

Caption: Biosynthetic pathway of trans-5-O-(4-coumaroyl)-D-quinic acid.

Experimental Workflow

Caption: Workflow for extraction and quantification of pCQA.

Signaling in Plant Defense

Caption: Simplified signaling cascade in plant defense involving pCQA.

Conclusion

trans-5-O-(4-coumaroyl)-D-quinic acid stands as a linchpin in the complex web of plant secondary metabolism. Its biosynthesis and subsequent conversions are tightly regulated processes that have profound implications for plant fitness and survival. As a central precursor to chlorogenic acid and other defense-related compounds, pCQA is a key player in the plant's ability to respond to a myriad of environmental challenges. The detailed understanding of its metabolic role, as outlined in this guide, not only enhances our fundamental knowledge of plant biochemistry but also provides a solid foundation for the development of strategies aimed at improving crop resilience and enhancing the nutritional quality of food. For professionals in drug development, the exploration of the biosynthetic pathways involving pCQA may unveil novel enzymatic targets and lead to the discovery of new bioactive compounds with therapeutic potential. Continued research into the intricate regulation of pCQA metabolism will undoubtedly open up new avenues for both agricultural and pharmaceutical innovation.

References

- 1. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Structural Basis for the Biosynthesis of the Major Chlorogenic Acids Found in Coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on Biosynthesis and Regulatory Mechanisms of Chlorogenic Acid in Solanaceae Crops [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. The roles of plant phenolics in defence and communication during Agrobacterium and Rhizobium infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Multifunctional Roles of Polyphenols in Plant-Herbivore Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 13. researchgate.net [researchgate.net]

- 14. Dual Catalytic Activity of Hydroxycinnamoyl-Coenzyme A Quinate Transferase from Tomato Allows It to Moonlight in the Synthesis of Both Mono- and Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Silencing of Hydroxycinnamoyl-Coenzyme A Shikimate/Quinate Hydroxycinnamoyltransferase Affects Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery, History, and Analysis of 5-O-coumaroylquinic Acid Isomers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-O-coumaroylquinic acid isomers. It covers their discovery and history, quantitative distribution in various plant sources, detailed experimental protocols for their analysis, and insights into their biological activities and associated signaling pathways.

Discovery and History

The history of 5-O-coumaroylquinic acid isomers is intertwined with the broader research on chlorogenic acids, a diverse group of esters formed between quinic acid and various hydroxycinnamic acids. While 5-O-caffeoylquinic acid (chlorogenic acid) was isolated in the 19th century, the specific discovery and characterization of the coumaroylquinic acid isomers followed later with the advancement of analytical techniques.

A significant milestone in the study of these isomers was their chemical synthesis, which provided the pure standards necessary for their unambiguous identification in natural products. Haslam and colleagues were pioneers in this area, first synthesizing 5-O-p-coumaroylquinic acid in 1961 through a condensation reaction.[1] This was followed by the synthesis of the 3-O- and 4-O- isomers in 1964, achieved through acyl migration.[1] These synthetic achievements were crucial for the subsequent identification and quantification of these isomers in various plant materials.

While a definitive timeline for the "first discovery" of each isomer in nature is challenging to pinpoint from historical records, their presence in a wide range of plants, including coffee, fruits, and vegetables, has been increasingly documented with the advent of modern chromatographic and spectroscopic methods.[2][3][4]

Quantitative Data Presentation

The concentration of 5-O-coumaroylquinic acid isomers varies significantly among different plant species and even between cultivars and geographical origins. Coffee beans are a well-known source, but these compounds are also found in various fruits and vegetables. The following tables summarize the quantitative data available for 3-O-, 4-O-, and 5-O-p-coumaroylquinic acids in selected plant sources.

Table 1: Concentration of p-Coumaroylquinic Acid Isomers in Coffee Beans (mg/g dry weight)

| Coffee Species | 3-O-p-coumaroylquinic acid | 4-O-p-coumaroylquinic acid | 5-O-p-coumaroylquinic acid | Total pCoQAs | Reference |

| Coffea arabica | - | - | - | 0.67 (average) | [2] |

| Coffea canephora (Robusta) | - | - | - | 0.40 (average) | [2] |

| Coffea liberica | - | - | - | 0.58 (average) | [2] |

| Coffea pseudozanguebariae | - | - | - | 0.12 | [2] |

| Coffea sessiliflora | - | - | - | 2.18 | [2] |

Table 2: Concentration of p-Coumaroylquinic Acid Isomers in Selected Fruits and Vegetables (mg/100g fresh weight, unless otherwise noted)

| Plant Source | 3-O-p-coumaroylquinic acid | 4-O-p-coumaroylquinic acid | 5-O-p-coumaroylquinic acid | Reference |

| Apple | Highest concentration of pCoQAs | - | - | [2] |

| Sweet Cherry | Present | - | - | [5] |

| Redcurrant | Present | - | - | [2] |

| Highbush Blueberry | Present | - | - | [2] |

| Blackcurrant | Present | - | - | [2] |

| Carrot, raw | - | - | 0.01 | [6] |

| Walnut Leaves (mg/g dry weight) | 7.15 - 8.30 | - | - | [7] |

Experimental Protocols

The accurate analysis of 5-O-coumaroylquinic acid isomers requires robust and validated experimental protocols for extraction, separation, and identification.

Extraction from Plant Material

A common method for extracting phenolic compounds, including coumaroylquinic acids, from plant material is solid-liquid extraction.

Protocol: Solid-Liquid Extraction

-

Sample Preparation: Lyophilize and grind the plant material to a fine powder to increase the surface area for extraction.

-

Solvent Selection: A mixture of methanol and water (e.g., 80:20 v/v) is often effective. For less polar compounds, solvents like ethyl acetate can be used in subsequent fractionation steps.

-

Extraction Process:

-

Suspend the powdered plant material in the extraction solvent (e.g., 1:10 solid-to-solvent ratio).

-

Agitate the mixture for a specified period (e.g., 1-2 hours) at room temperature. Sonication can be used to enhance extraction efficiency.

-

Separate the solid material from the liquid extract by centrifugation or filtration.

-

Repeat the extraction process on the solid residue to ensure complete recovery of the analytes.

-

-

Concentration: Combine the liquid extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

Solid-Phase Extraction (SPE) for Sample Clean-up

Crude plant extracts often contain interfering substances that can affect chromatographic analysis. Solid-phase extraction is a widely used technique for sample clean-up and concentration of target analytes.[8]

Protocol: SPE using C18 Cartridges

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.

-

Sample Loading: Dissolve the crude extract in an appropriate solvent (e.g., water with a small amount of methanol) and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

-

Elution: Elute the retained coumaroylquinic acids with a stronger solvent, such as methanol or acetonitrile.

-

Evaporation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reversed-phase HPLC is the most common technique for the separation of coumaroylquinic acid isomers. The choice of stationary phase, mobile phase composition, and gradient elution is critical for achieving good resolution.

Protocol: RP-HPLC-UV for p-Coumaroylquinic Acid Isomers

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid (or another acid like acetic acid to suppress ionization).

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute the more hydrophobic compounds. An example gradient is as follows:

-

0-5 min: 5% B

-

5-25 min: 5-30% B

-

25-30 min: 30-50% B

-

30-35 min: 50-5% B (return to initial conditions)

-

35-40 min: 5% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV detector at approximately 310-325 nm, which is the characteristic absorption maximum for p-coumaroyl derivatives.[9]

-

Injection Volume: 10-20 µL.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the definitive structural elucidation of isolated isomers. The chemical shifts and coupling constants of the protons on the quinic acid and p-coumaroyl moieties provide information about the substitution position and stereochemistry.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for p-Coumaroylquinic Acid Isomers

| Position | 3-O-p-coumaroylquinic acid (¹H) | 3-O-p-coumaroylquinic acid (¹³C) | 5-O-p-coumaroylquinic acid (¹H) | 5-O-p-coumaroylquinic acid (¹³C) |

| Quinic Acid Moiety | ||||

| 1 | - | ~76 | - | ~76 |

| 2 | ~2.1, ~2.3 | ~37 | ~2.1, ~2.3 | ~37 |

| 3 | ~5.3 | ~72 | ~4.2 | ~71 |

| 4 | ~4.2 | ~71 | ~3.8 | ~73 |

| 5 | ~3.8 | ~73 | ~5.3 | ~72 |

| 6 | ~2.2, ~2.4 | ~38 | ~2.2, ~2.4 | ~38 |

| 7 (COOH) | - | ~178 | - | ~178 |

| p-Coumaroyl Moiety | ||||

| 1' | - | ~126 | - | ~126 |

| 2', 6' | ~7.5 | ~131 | ~7.5 | ~131 |

| 3', 5' | ~6.8 | ~116 | ~6.8 | ~116 |

| 4' | - | ~160 | - | ~160 |

| 7' (α) | ~6.3 | ~115 | ~6.3 | ~115 |

| 8' (β) | ~7.6 | ~146 | ~7.6 | ~146 |

| 9' (C=O) | - | ~168 | - | ~168 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data compiled from various sources including[10][11][12][13].

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for the identification and quantification of coumaroylquinic acid isomers in complex mixtures. The fragmentation patterns observed in MS/MS experiments are characteristic for each isomer.

-

3-O-p-coumaroylquinic acid: Tends to show a base peak at m/z 163 in MS² fragmentation.[10]

-

4-O-p-coumaroylquinic acid: Often shows a characteristic fragment at m/z 173.[10]

-

5-O-p-coumaroylquinic acid: Typically exhibits a base peak at m/z 191 (deprotonated quinic acid).[10]

Biological Activities and Signaling Pathways

5-O-coumaroylquinic acid isomers, as part of the broader family of hydroxycinnamates, are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[14] These effects are often attributed to their ability to modulate key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Pathway

One of the primary mechanisms underlying the antioxidant effects of phenolic compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes. While direct studies on 5-O-coumaroylquinic acid isomers are limited, related compounds like 5-O-caffeoylquinic acid have been shown to activate the Nrf2 pathway.[15][16] This activation is often mediated through the phosphorylation of upstream kinases such as MAPKs.[15]

Caption: Proposed activation of the Nrf2 antioxidant pathway by 5-O-coumaroylquinic acid.

Anti-inflammatory Activity via NF-κB and MAPK Pathways

Chronic inflammation is a key factor in many diseases. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Related compounds like 5-O-caffeoylquinic acid have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[17] This inhibition can occur through the suppression of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. Additionally, the modulation of MAPK pathways (ERK, JNK, and p38) is another mechanism by which these compounds can regulate inflammation.[14]

Caption: Putative inhibition of NF-κB and MAPK inflammatory pathways by 5-O-coumaroylquinic acid.

Caption: General experimental workflow for the analysis of 5-O-coumaroylquinic acid isomers.

References

- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 2. Showing Compound p-Coumaroylquinic acid (FDB000240) - FooDB [foodb.ca]

- 3. mdpi.com [mdpi.com]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. arts.units.it [arts.units.it]

- 6. Showing details for content value of 5-p-Coumaroylquinic acid in Carrot, raw - Phenol-Explorer [phenol-explorer.eu]

- 7. Showing report on Vegetables - Phenol-Explorer [phenol-explorer.eu]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]

- 15. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-p-Coumaroylquinic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-p-Coumaroylquinic acid, a prominent member of the hydroxycinnamic acid family, is a naturally occurring phenolic compound found in a wide variety of plant species. It is an ester formed from p-coumaric acid and quinic acid.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of 5-p-coumaroylquinic acid. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The guide includes structured data tables for easy reference, detailed experimental protocols for assessing its biological activities, and visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Identification

5-p-Coumaroylquinic acid is structurally characterized by a quinic acid core esterified at the 5-hydroxyl position with a p-coumaroyl group. This structure imparts specific chemical and biological properties to the molecule.

| Identifier | Value |

| IUPAC Name | (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy]cyclohexane-1-carboxylic acid[1][2][3] |

| Synonyms | 5-O-p-Coumaroylquinic acid, 5-pCoQA, trans-5-O-(p-coumaroyl)-D-quinic acid |

| CAS Number | 1899-30-5[1][2][4] |

| Molecular Formula | C₁₆H₁₈O₈[2][5][6] |

| SMILES | C1--INVALID-LINK--O)O)OC(=O)C=CC2=CC=C(C=C2)O)O">C@HO[2] |

| InChI | InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/t11-,12-,14-,16+/m1/s1[2] |

| InChIKey | BMRSEYFENKXDIS-NCZKRNLISA-N[2] |

Physicochemical Properties

The physicochemical properties of 5-p-coumaroylquinic acid are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential therapeutic applications.

| Property | Value | Source |

| Molecular Weight | 338.31 g/mol | [2][6][7] |

| Melting Point | 192-199 °C | [7] |

| Boiling Point | 613.2 °C (predicted) | [7] |

| Density | 1.55 g/cm³ (predicted) | [7] |

| Water Solubility | 3.92 g/L (predicted) | [3] |

| logP | 0.13 (predicted) | [3] |

| pKa (Strongest Acidic) | 3.36 (predicted) | [3] |

| Appearance | White to off-white powder or crystals | [7] |

| Storage Temperature | 2-8°C | [7] |

Biological Activities and Therapeutic Potential

5-p-Coumaroylquinic acid exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. These activities are attributed to its phenolic structure, which enables it to scavenge free radicals and modulate inflammatory pathways.

Antioxidant Activity

The antioxidant capacity of 5-p-coumaroylquinic acid is a key aspect of its potential health benefits. It can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

| Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | 4.42 ± 0.12 | Trolox | 3.77 ± 0.08 |

| ABTS Radical Scavenging | 3.51 ± 0.05 | Trolox | 2.93 ± 0.03 |

Note: The IC₅₀ values presented are for an ethanol extract of non-roasted turmeric, which contains coumaroylquinic acid isomers. Specific IC₅₀ values for isolated 5-p-coumaroylquinic acid may vary.

Anti-inflammatory Activity

5-p-Coumaroylquinic acid has demonstrated significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages.

| Assay | Cell Line | Stimulant | IC₅₀ (µg/mL) |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | 40.03 |

Note: The IC₅₀ value is for the ethyl acetate fraction of an extract containing coumaroylquinic acid, which showed good activity without affecting cell viability.

Key Signaling Pathways

The anti-inflammatory effects of 5-p-coumaroylquinic acid and related phenolic compounds are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging activity of 5-p-coumaroylquinic acid.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

5-p-coumaroylquinic acid (test sample)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of sample solutions: Dissolve 5-p-coumaroylquinic acid and the positive control in methanol to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the sample or positive control to the wells.

-

For the blank, add 100 µL of methanol.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes how to assess the anti-inflammatory effects of 5-p-coumaroylquinic acid by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

5-p-coumaroylquinic acid (test sample)

-

Griess Reagent

-

96-well cell culture plates

-

Cell incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of 5-p-coumaroylquinic acid for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no sample), a positive control (LPS only), and sample controls (sample only, no LPS).

-

-

Nitric Oxide (NO) Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of NO inhibition relative to the LPS-treated positive control.

-

Calculate the IC₅₀ value.

-

Experimental Workflow: Extraction, Purification, and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation of 5-p-coumaroylquinic acid from a plant source and its subsequent biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fisheries and Aquatic Sciences [e-fas.org]

A Technical Guide to the Biosynthesis of Chlorogenic Acid from p-Coumaroylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: Chlorogenic acid (CGA), a prominent dietary polyphenol, is lauded for its extensive health benefits, including antioxidant and anti-inflammatory properties. Understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide provides an in-depth examination of a key biosynthetic route to chlorogenic acid: the direct hydroxylation of p-coumaroylquinic acid. The process is primarily catalyzed by the cytochrome P450-dependent monooxygenase, p-coumaroyl quinate 3'-hydroxylase (C3'H). This document details the core enzymatic reaction, presents available quantitative data, outlines comprehensive experimental protocols for enzyme characterization, and provides visual diagrams of the pathway and workflows to support advanced research in the field.

The Core Biosynthetic Pathway: Hydroxylation of p-Coumaroylquinic Acid

The conversion of p-coumaroylquinic acid (p-CoQA) to chlorogenic acid (5-O-caffeoylquinic acid, CGA) is a critical hydroxylation step within the broader phenylpropanoid pathway.[1] This reaction is catalyzed by p-coumaroyl quinate 3'-hydroxylase (C3'H), an enzyme belonging to the CYP98A class of cytochrome P450-dependent monooxygenases.[2][3][4][5]

The enzyme introduces a hydroxyl group at the 3' position of the phenolic ring of the p-coumaroyl moiety. This reaction is dependent on molecular oxygen (O₂) and requires NADPH as a reducing cofactor to facilitate the catalytic cycle of the P450 enzyme.[4] This specific pathway is considered a major route for CGA synthesis in several plant species, including potatoes and carrots.[6][1][4]

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of C3'H can vary between plant species and with different substrates. While C3'H enzymes can hydroxylate both p-coumaroyl shikimate and p-coumaroyl quinate, their affinity for each can differ.[2][4][7] Studies on microsomal preparations from carrot cell cultures have demonstrated the enzyme's strict dependence on NADPH and its inhibition by typical cytochrome P450 inhibitors like carbon monoxide.[4]

The table below summarizes key quantitative findings related to the C3'H-catalyzed reaction. Data for the hydroxylation of the structurally similar p-coumaroyl-shikimate is often used to characterize C3'H activity and is included for comparative purposes.

| Enzyme Source | Substrate | Apparent Kₘ (µM) | Vₘₐₓ (pkat/mg protein) | Optimal pH | Reference |

| Carrot (Daucus carota) Microsomes | trans-5-O-(4-coumaroyl)-D-quinate | ~15 | 1.1 | ~7.5 | [4] |

| Carrot (Daucus carota) Microsomes | trans-5-O-(4-coumaroyl)shikimate | ~7 | 1.2 | ~7.5 | [4] |

Note: Kinetic parameters can be influenced by the assay conditions, enzyme purity (microsomal fraction vs. purified recombinant protein), and the specific isoform of the enzyme.

Experimental Protocols

Characterizing the biosynthesis of chlorogenic acid from p-coumaroylquinic acid involves enzyme preparation, activity assays, and product quantification. The following workflow and protocols provide a comprehensive guide for these experiments.

Protocol for Microsomal Enzyme Preparation

This protocol is adapted from methods used for isolating microsomal fractions from plant cell cultures, which are rich in cytochrome P450 enzymes.[4]

-

Cell Harvesting : Harvest plant cells (e.g., carrot cell suspension cultures) by vacuum filtration and wash with a buffer (e.g., 0.1 M potassium phosphate, pH 7.5).

-

Homogenization : Resuspend the cells in 2 volumes of ice-cold extraction buffer (e.g., 0.1 M potassium phosphate, pH 7.5, containing 14 mM 2-mercaptoethanol, 2.5% w/v soluble polyvinylpyrrolidone). Homogenize using a mortar and pestle or a suitable homogenizer.

-

Differential Centrifugation :

-

Filter the homogenate through layers of cheesecloth to remove cell debris.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and chloroplasts.

-

Carefully transfer the supernatant to new ultracentrifuge tubes.

-

-

Microsome Pelleting : Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C. The resulting pellet is the microsomal fraction.

-

Resuspension and Storage : Discard the supernatant and gently resuspend the microsomal pellet in a minimal volume of a storage buffer (e.g., 0.1 M potassium phosphate, pH 7.5). Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C until use.

Protocol for C3'H Enzyme Activity Assay

This assay measures the conversion of p-coumaroylquinic acid to chlorogenic acid.

-

Reaction Mixture Preparation : In a microcentrifuge tube, prepare the reaction mixture with the following components (final volume of 200 µL):

-

Potassium phosphate buffer (0.1 M, pH 7.5)

-

p-Coumaroylquinic acid substrate (e.g., 50 µM final concentration)

-

Microsomal protein (e.g., 50-100 µg)

-

-

Pre-incubation : Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Reaction Initiation : Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation : Incubate for a defined period (e.g., 30-60 minutes) at 30°C with gentle shaking. The reaction time should be within the linear range of product formation.

-

Reaction Termination : Stop the reaction by adding 20 µL of 2 M HCl.

-

Control Reactions : Prepare control reactions, including a no-enzyme control (replace enzyme with buffer) and a no-NADPH control to ensure the reaction is enzymatic and cofactor-dependent.

Protocol for LC-MS/MS Product Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of the substrate and product.[8][9][10]

-

Sample Extraction :

-

To the quenched reaction mixture, add 400 µL of ethyl acetate.

-

Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer (ethyl acetate) to a new tube. Repeat the extraction once more.

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

-

Sample Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis :

-

Column : Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase : A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might run from 5% B to 95% B over 10 minutes.

-

Mass Spectrometry : Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

MRM Transitions : Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for each compound:

-

p-Coumaroylquinic Acid : e.g., m/z 337 -> 163

-

Chlorogenic Acid (Caffeoylquinic Acid) : e.g., m/z 353 -> 191

-

-

Quantification : Create a standard curve using authentic standards of p-coumaroylquinic acid and chlorogenic acid to calculate the concentrations in the samples. Enzyme activity can then be expressed as the amount of product formed per unit time per amount of enzyme (e.g., pkat/mg protein).

-

References

- 1. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNAi-mediated suppression of p-coumaroyl-CoA 3'-hydroxylase in hybrid poplar impacts lignin deposition and soluble secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Down-regulation of p-coumaroyl qui ... | Article | H1 Connect [archive.connect.h1.co]

- 4. Chlorogenic acid biosynthesis: characterization of a light-induced microsomal 5-O-(4-coumaroyl)-D-quinate/shikimate 3'-hydroxylase from carrot (Daucus carota L.) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. Knockdown of p-Coumaroyl Shikimate/Quinate 3′-Hydroxylase Delays the Occurrence of Post-Harvest Physiological Deterioration in Cassava Storage Roots [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Potential of trans-5-O-(4-coumaroyl)-D-quinic Acid in Prunus Species: A Technical Guide for Researchers

Introduction

Prunus, a genus of trees and shrubs that includes economically important species such as peaches, plums, cherries, and almonds, is a rich source of bioactive phenolic compounds. Among these, trans-5-O-(4-coumaroyl)-D-quinic acid, a hydroxycinnamic acid derivative, has garnered significant interest for its potential therapeutic properties. This technical guide provides an in-depth overview of this compound within the Prunus genus, tailored for researchers, scientists, and drug development professionals. The guide consolidates quantitative data, details experimental protocols for its analysis, and visualizes its implicated signaling pathways.

Quantitative Distribution in Prunus Species

trans-5-O-(4-coumaroyl)-D-quinic acid, often reported in literature as p-coumaroylquinic acid, exhibits a varied distribution across different Prunus species and cultivars, as well as within different parts of the fruit. The following table summarizes the quantitative data available in the scientific literature. It is important to note that direct comparisons should be made with caution due to variations in analytical methods, extraction procedures, and the physiological state of the plant material.

| Prunus Species | Cultivar/Variety | Plant Part | Compound | Concentration | Reference |

| Prunus avium L. | Not specified | Fruit | 4-p-coumaroylquinic acid | 0.74 - 18.58 mg/100g fw | [1] |

| Prunus lusitanica L. | Not specified | Fruit | 4-p-coumaroylquinic acid | 72.31 - 177.24 mg/100g fw | [2] |

| Prunus persica (L.) Batsch | Multiple cultivars | Peel and Pulp | Neochlorogenic acid, Chlorogenic acid, Catechin | Varies significantly among cultivars | [3] |

| Prunus cerasus L. | Multiple cultivars | Fruit | Neochlorogenic, chlorogenic, and p-coumaric acids | Dominant phenolic acids | [4] |

| Prunus domestica L. | Not specified | Leaves | Chlorogenic acid | 2436.89 mg/100g | [5] |

| Prunus salicina L. | Multiple varieties | Fruit flesh | p-coumaroylquinic acids | Identified as present | [6] |

Note: fw = fresh weight. The data for P. persica, P. cerasus, P. domestica, and P. salicina indicate the presence and in some cases, the dominance of coumaroylquinic acid isomers, though specific quantitative values for the trans-5-O-isomer were not always delineated in the cited general phenolic profiles.

Experimental Protocols

The accurate quantification and characterization of trans-5-O-(4-coumaroyl)-D-quinic acid in Prunus species relies on robust analytical methodologies. Below are detailed protocols synthesized from established research for the extraction and analysis of this compound.

Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of phenolic compounds, including trans-5-O-(4-coumaroyl)-D-quinic acid, from Prunus fruit material.

Materials:

-

Fresh or frozen Prunus fruit samples

-

Liquid nitrogen

-

Homogenizer (e.g., Polytron)

-

Methanol (HPLC grade)

-

Formic acid (or HCl)

-

Milli-Q water

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Homogenization: Freeze a known weight of the plant material (e.g., 5 g of fruit flesh) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.[7]

-

Extraction Solvent Preparation: Prepare an extraction solution of 80% methanol in Milli-Q water containing 0.5 N HCl.[7]

-

Extraction: Add the powdered sample to the extraction solvent (e.g., 10 mL for 5 g of sample). Homogenize the mixture for 1-2 minutes.[7]

-

Sonication (Optional but Recommended): Place the sample in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[8]

-

Maceration (Optional): For exhaustive extraction, macerate the sample for 2 hours with agitation at room temperature.[8]

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,000 rpm) for 20 minutes at 4°C.[7]

-

Supernatant Collection: Carefully collect the supernatant.

-

Re-extraction (Optional): For a more comprehensive extraction, the remaining pellet can be re-extracted with the same solvent, and the supernatants pooled.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[8]

Quantification by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This section provides a general workflow for the instrumental analysis of trans-5-O-(4-coumaroyl)-D-quinic acid.

Instrumentation:

-

HPLC or UPLC system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. A starting point could be 5% B, increasing to 30-40% B over 20-30 minutes.

-

Flow Rate: 0.2-0.4 mL/min for UPLC.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

Detection:

-

PDA Detector: Monitor at wavelengths relevant for hydroxycinnamic acids, typically around 320 nm.

-

Mass Spectrometer (Negative Ion Mode):

-

trans-5-O-(4-coumaroyl)-D-quinic acid will have a pseudomolecular ion [M-H]⁻ at approximately m/z 337.

-

Characteristic fragment ions in MS/MS analysis include m/z 191 (quinic acid) and m/z 163 (p-coumaric acid).[9]

-

Quantification:

-

Prepare a calibration curve using a certified standard of trans-5-O-(4-coumaroyl)-D-quinic acid at various concentrations.

-

The concentration of the analyte in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve.

Signaling Pathways and Biological Activity

trans-5-O-(4-coumaroyl)-D-quinic acid and related phenolic compounds from Prunus species are recognized for their antioxidant and anti-inflammatory properties. A key mechanism underlying the anti-inflammatory effects of many phenolic compounds is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Quinic acid and its derivatives have been shown to inhibit this pathway.[11][12]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenolic Composition and Antioxidant Properties of Different Peach [Prunus persica (L.) Batsch] Cultivars in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]